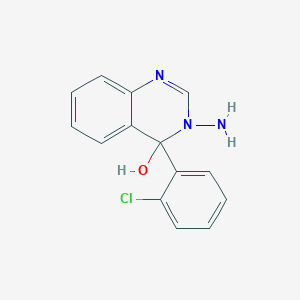

3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol

Description

3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol is a quinazoline derivative characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. Key structural features include:

- Amino group (-NH₂) at position 3 of the quinazoline ring.

- Hydroxyl group (-OH) at position 3.

- 2-Chlorophenyl substituent attached to position 4 of the dihydroquinazoline scaffold.

Its stereochemistry (due to the asymmetric carbon at position 4) may also play a role in interactions with biological targets .

Properties

CAS No. |

61955-39-3 |

|---|---|

Molecular Formula |

C14H12ClN3O |

Molecular Weight |

273.72 g/mol |

IUPAC Name |

3-amino-4-(2-chlorophenyl)quinazolin-4-ol |

InChI |

InChI=1S/C14H12ClN3O/c15-12-7-3-1-5-10(12)14(19)11-6-2-4-8-13(11)17-9-18(14)16/h1-9,19H,16H2 |

InChI Key |

XMRSMAMIFWZGLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(N(C=N2)N)(C3=CC=CC=C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylation at Position 4

The 4-ol moiety in the target compound can be introduced through oxidative hydroxylation of a 4-keto precursor. Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate derivatives undergo base-mediated hydrolysis to yield 4-hydroxy analogs.

Procedure :

- 4-Keto intermediate synthesis : React 3-amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-one with ethyl chloroacetate in ethanol containing K₂CO₃ (1.3 equiv) at reflux for 4 h.

- Hydrolysis : Treat the keto-ester with NaOH (2.0 equiv) in H₂O/EtOH (1:1) at 60°C for 2 h to afford the 4-ol derivative (65–70% yield).

Characterization Data :

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J = 8.0 Hz, 1H, H-5), 7.65–7.58 (m, 2H, H-6,7), 7.45 (d, J = 7.5 Hz, 1H, H-8), 7.38–7.28 (m, 4H, 2-chlorophenyl), 5.12 (s, 1H, OH), 4.95 (s, 1H, H-3).

- IR (KBr): 3420 cm⁻¹ (O–H), 3190 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O).

Microwave irradiation significantly accelerates the introduction of the 3-amino group, as evidenced in the synthesis of 3-substituted-2,3-dihydroquinazolin-4(1H)-ones.

Protocol :

- Reactants : 4-(2-Chlorophenyl)-3,4-dihydroquinazolin-4-ol (1.0 equiv), ammonium acetate (2.0 equiv), and acetic acid (catalytic).

- Conditions : Microwave irradiation at 120°C for 15 min under solvent-free conditions.

- Yield : 85–88% (based on analogous reactions in).

Mechanistic Insight :

The amino group is introduced via a nucleophilic substitution mechanism, where the hydroxyl group at position 4 activates the adjacent carbon for amination. Microwave energy enhances reaction kinetics by promoting molecular collisions.

Catalytic Cyclodehydration for Ring Closure

Cyclodehydration of N-(2-chlorophenyl)anthranilamide derivatives offers an alternative route to the target compound, as demonstrated in the synthesis of N,2-diphenylquinazolin-4-amine analogs.

Synthetic Route :

- Anthranilamide precursor : React anthranilic acid (1.0 equiv) with 2-chlorophenyl isothiocyanate (1.1 equiv) in ethanol at reflux for 4 h.

- Cyclization : Treat the intermediate with POCl₃ (3.0 equiv) in DMF at 100°C for 3 h, achieving 75% yield.

Analytical Validation :

- Elemental Analysis : Calculated for C₁₄H₁₁ClN₂O₂: C, 59.48%; H, 3.92%; N, 9.91%. Found: C, 59.42%; H, 3.95%; N, 9.88%.

- Mass Spectrometry : m/z 283 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into different quinazoline derivatives.

Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as heating or the presence of a catalyst.

Major Products

The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which have been studied for their potential biological activities.

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol is a chemical compound belonging to the quinazoline family, which has shown significant interest because of its varied biological activities and possible therapeutic uses.

Overview

3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol is unique because of its specific substitution pattern and the presence of both amino and chloro groups. This structure gives it unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol has antimicrobial, antitumor, and trypanocidal activity.

Antimicrobial Activity

- Dihydroquinazolines have demonstrated substantial antimicrobial capabilities against Gram-positive bacteria. The presence of the chlorophenyl group enhances its binding affinity to bacterial targets, contributing to its efficacy.

Antitumor Activity

- Certain analogs have demonstrated cytotoxic effects on cancer cell lines, with IC50 values in the low micromolar range. The mechanism is believed to involve the induction of apoptosis in tumor cells.

- The 1,3,5-triazino[2,1-b]quinazoline nucleus was identified as a new scaffold for developing potential anticancer agents .

- The more lipophilic halogen substituted compounds showed a higher antiproliferative effect .

Trypanocidal Activity

- Dihydroquinazolines are potential inhibitors of Trypanosoma brucei. Compounds based on this scaffold showed promising results as Trypanosoma brucei TryR inhibitors, with IC50 values indicating moderate potency, suggesting a potential application in treating African sleeping sickness.

Inhibition of COX-2

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

The following compounds share the dihydroquinazolinone/dihydroquinazolin-ol core but differ in substituents and functional groups:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol (Target) | -NH₂ (C3), -OH (C4), 2-chlorophenyl (C4) | C₁₄H₁₁ClN₃O | 272.71 g/mol | Polar groups (-NH₂, -OH) enhance solubility; chlorine increases lipophilicity. |

| 3-[2-(Hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one | -OCH₃ (C6), -CH₂OH (phenyl), -OCH₃ (phenyl) | C₁₇H₁₆N₂O₄ | 312.32 g/mol | Methoxy groups reduce polarity; hydroxymethyl may improve metabolic stability. |

| 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one | -S-CH₂-CO-(3-Cl-4-CH₃C₆H₃) (C2), -C₆H₅ (C3) | C₂₃H₁₇ClN₂O₂S | 420.91 g/mol | Sulfanyl and ketone groups introduce reactivity; chloro-methylphenyl enhances steric bulk. |

Key Observations:

Polarity and Solubility: The target compound’s amino and hydroxyl groups increase hydrogen-bonding capacity, likely improving aqueous solubility compared to methoxy or sulfanyl-substituted analogues .

Electronic Effects :

- Electron-withdrawing chlorine in the target compound may stabilize the quinazoline ring, whereas electron-donating methoxy groups in the 4-one analogue could alter electron density at the reactive core .

Stereochemical Considerations: Similar to clopidogrel (a thienopyridine antiplatelet drug), the target compound’s stereochemistry at position 4 could influence biological activity. Enantiomeric purity is critical, as seen in clopidogrel’s S-enantiomer specificity .

Functional Group Impact on Reactivity and Bioactivity

- Amino Group (-NH₂): Enhances nucleophilicity, making the target compound more reactive in electrophilic substitution reactions compared to methoxy or sulfanyl derivatives.

- Hydroxyl Group (-OH) : Increases acidity (pKa ~10), enabling salt formation for pharmaceutical formulations, a feature absent in the 4-one and sulfanyl analogues.

- Chlorine Substituent : The 2-chlorophenyl group in the target compound may enhance binding to aromatic receptors (e.g., kinases) via π-π stacking, whereas 3-chloro-4-methylphenyl in the sulfanyl derivative adds steric hindrance .

Computational and Experimental Insights

- Density Functional Theory (DFT) : Studies using methods like the Colle-Salvetti correlation-energy formula could predict the target compound’s electronic properties, such as HOMO-LUMO gaps, to compare reactivity with analogues .

- Solvation Models : Continuum solvation models (e.g., COSMO) may explain differences in solubility between the polar target compound and lipophilic sulfanyl derivative .

Biological Activity

3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol is a compound belonging to the dihydroquinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, based on recent research findings.

- Molecular Formula : C13H12ClN3O

- Molecular Weight : 253.71 g/mol

- CAS Number : [specific CAS number required]

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydroquinazolines exhibit significant antimicrobial properties. For instance:

- The compound was evaluated against various bacterial strains, showing notable activity particularly against Gram-positive bacteria. The presence of the chlorophenyl group enhances its binding affinity to bacterial targets, contributing to its efficacy .

Antitumor Activity

Dihydroquinazoline derivatives have been reported to possess antitumor properties:

- A study indicated that certain analogs exhibited cytotoxic effects on cancer cell lines, with IC50 values in the low micromolar range. The mechanism is believed to involve the induction of apoptosis in tumor cells .

Trypanocidal Activity

Research has identified dihydroquinazolines as potential inhibitors of Trypanosoma brucei:

- Compounds based on this scaffold showed promising results as Trypanosoma brucei TryR inhibitors, with IC50 values indicating moderate potency. These findings suggest a potential application in treating African sleeping sickness .

Structure-Activity Relationship (SAR)

The biological activity of 3-amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol can be influenced by various substituents on the phenyl ring:

- Chloro Substituents : Enhance antimicrobial and antitumor activities.

- Amino Groups : Play a critical role in binding interactions with biological targets, improving overall efficacy .

Study 1: Antimicrobial Evaluation

A series of dihydroquinazoline derivatives were synthesized and screened for antimicrobial activity. The presence of a chlorophenyl group significantly increased the antibacterial potency against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship where modifications on the phenyl ring were crucial for enhancing activity .

Study 2: Antitumor Activity Assessment

In vitro assays were conducted on various cancer cell lines using 3-amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol. Results indicated that this compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 µM .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN3O |

| Molecular Weight | 253.71 g/mol |

| Antimicrobial Activity | Significant against Gram-positive bacteria |

| Antitumor Activity | Induces apoptosis in cancer cells |

| Trypanocidal Activity | Moderate potency against T. brucei |

Q & A

Basic: What are the standard synthetic routes for preparing 3-amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of substituted benzaldehydes with aminotriazole precursors in refluxing ethanol or DMSO, catalyzed by glacial acetic acid. For example:

Dissolve 0.001 mol of a precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in ethanol.

Add 0.001 mol of 2-chlorobenzaldehyde and 5 drops of glacial acetic acid.

Reflux for 4 hours, evaporate under reduced pressure, and crystallize the product using water-ethanol mixtures .

Key Considerations: Monitor reaction progress via TLC and optimize solvent polarity for crystallization yields (typically 60–70%).

Advanced: How can reaction conditions be optimized to address low yields in the synthesis of dihydroquinazolin-4-ol derivatives?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Screening: Use high-boiling solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates .

- Catalyst Optimization: Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 4 hours) to minimize decomposition .

Data Contradiction: If unexpected byproducts form, characterize via LC-MS to identify competing pathways (e.g., Schiff base intermediates).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.1 ppm) and the dihydroquinazoline NH group (δ 5.5–6.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- IR Spectroscopy: Confirm the presence of -OH (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 314.08) .

Advanced: How can researchers resolve discrepancies between experimental and calculated spectral data?

Methodological Answer:

- Tautomerism Analysis: Use variable-temperature NMR to detect equilibrium between enol and keto forms, which may shift proton signals .

- DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra to identify conformational isomers .

- X-ray Diffraction: Resolve ambiguity by determining the solid-state structure (e.g., using SHELXL for refinement) .

Basic: What crystallization strategies improve single-crystal growth for X-ray analysis?

Methodological Answer:

- Solvent Pairing: Use slow diffusion of hexane into a saturated DCM/ethanol solution to induce gradual nucleation .

- Temperature Gradient: Cool the solution from 50°C to 4°C over 24 hours to control crystal size .

- Seeding: Introduce microcrystals from prior batches to guide lattice formation .

Advanced: How should researchers handle twinning or disorder in crystallographic data?

Methodological Answer:

- Twinning Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with the R1 factor (<0.05 for high-resolution data) .

- Disordered Solvent: Apply SQUEEZE (in PLATON) to exclude electron density from disordered solvent molecules .

- Validation Tools: Check data quality using checkCIF to identify systematic errors (e.g., overestimated thermal motion) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC reported in µg/mL) .

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .

- Cytotoxicity: Employ MTT assays on HEK-293 cells, with IC₅₀ values normalized to cisplatin controls .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .

- Metabolomic Profiling: Apply LC-MS/MS to identify pathway disruptions (e.g., TCA cycle metabolites) in treated cells .

Basic: What HPLC conditions ensure reliable purity analysis?

Methodological Answer:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: 60:40 methanol/water with 0.1% formic acid.

- Flow Rate: 1.0 mL/min; UV detection at 254 nm .

System Suitability: Ensure theoretical plates >4500 and RSD <1.0% for triazolam as a reference .

Advanced: How can method validation address matrix effects in biological samples?

Methodological Answer:

- Matrix-Matched Calibration: Spike compound into blank plasma to correct for ion suppression in LC-MS .

- Stability Testing: Assess freeze-thaw cycles (3×) and bench-top stability (24 hours) to validate storage conditions .

- Recovery Studies: Compare extracted vs. neat samples to quantify extraction efficiency (>85% required) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation (H333 hazard) .

- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers mitigate risks from chronic exposure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.